BC-05

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

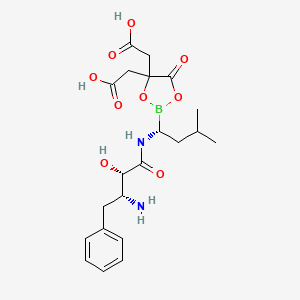

Molecular Formula |

C21H29BN2O9 |

|---|---|

Molecular Weight |

464.3 g/mol |

IUPAC Name |

2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |

InChI |

InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |

InChI Key |

GIVUTAREGYFAON-VKJFTORMSA-N |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

BC-05: A Technical Guide on the Dual Inhibition of CD13 and the Proteasome

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the mechanism of action of BC-05, a first-in-class, orally active dual inhibitor of Aminopeptidase N (CD13/APN) and the 20S proteasome. This compound was developed using a molecular hybridization strategy, conjugating the pharmacophore of the CD13 inhibitor Ubenimex with the boronic acid warhead of the proteasome inhibitor Ixazomib. This design allows the single molecule to engage both targets without needing to be hydrolyzed into its parent compounds.

Developed for cancer research, particularly for hematological malignancies like multiple myeloma, this compound demonstrates a multi-faceted approach to inducing cancer cell death and inhibiting tumor growth.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and critical cellular targets: CD13 and the 20S proteasome.

-

CD13 (Aminopeptidase N) Inhibition: CD13 is a zinc-dependent metalloprotease overexpressed on the surface of various tumor cells and tumor vasculature. Its activity is strongly associated with tumor angiogenesis, invasion, and metastasis. By inhibiting CD13, this compound is designed to disrupt these processes, reduce tumor cell migration, and potentially enhance anti-tumor immune responses.

-

20S Proteasome Inhibition: The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective in rapidly proliferating cancer cells, such as those in multiple myeloma, which are highly dependent on proteasome function.

The dual-target nature of this compound aims to provide a synergistic anti-tumor effect, combining the cytotoxic effects of proteasome inhibition with the anti-angiogenic and anti-metastatic properties of CD13 inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against its molecular targets and its anti-proliferative activity against various cancer cell lines have been quantified.

Table 1: Enzymatic Inhibition

| Target | Species | IC50 (µM) | Positive Control | Control IC50 (µM) |

| CD13 | Porcine | 0.65 | Ubenimex | 4.89 |

| CD13 | Human | 0.13 | Ubenimex | 2.03 |

| 20S Proteasome | Human | 1.39 | Ixazomib | 0.005 |

Data sourced from Zhang J, et al. Molecules. 2023.

Table 2: In Vitro Anti-Proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | 1.53 |

| NCI-H929 | Multiple Myeloma | 2.01 |

| RPMI-8226 | Multiple Myeloma | 2.37 |

| HL-60 | Leukemia | 2.53 |

| K562 | Leukemia | 3.12 |

| A549 | Lung Cancer | 4.11 |

| HCT116 | Colon Cancer | 4.15 |

| BxPC-3 | Pancreatic Cancer | 4.25 |

| PC-3 | Prostate Cancer | 4.31 |

| HeLa | Cervical Cancer | 4.33 |

| MGC-803 | Gastric Cancer | 4.51 |

| HepG2 | Liver Cancer | 4.62 |

| MCF-7 | Breast Cancer | 4.73 |

| U87 | Glioblastoma | 4.88 |

| SGC-7901 | Gastric Cancer | 4.92 |

Data sourced from Zhang J, et al. Molecules. 2023.

Signaling Pathways

This compound's dual mechanism of action impacts several critical signaling pathways, leading to the induction of apoptosis and inhibition of tumor progression.

Caption: Dual inhibitory mechanism of this compound targeting CD13 and the 20S Proteasome to induce apoptosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, as described in the primary literature.

Enzymatic Inhibition Assays

-

Objective: To determine the IC50 values of this compound against CD13 and the 20S proteasome.

-

CD13 Inhibition Protocol:

-

Recombinant human CD13 enzyme was incubated with varying concentrations of this compound in an assay buffer.

-

The fluorogenic substrate L-Leucine-4-methylcoumarinyl-7-amide was added to the mixture.

-

The enzymatic reaction was allowed to proceed at 37°C.

-

The fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), was measured using a microplate reader.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ubenimex was used as a positive control.

-

-

20S Proteasome Inhibition Protocol:

-

Purified human 20S proteasome was incubated with varying concentrations of this compound.

-

The fluorogenic substrate Suc-LLVY-AMC (for chymotrypsin-like activity) was added.

-

The reaction was incubated at 37°C.

-

The release of fluorescent AMC was monitored kinetically.

-

IC50 values were determined from dose-response curves. Ixazomib was used as a positive control.

-

Cell Proliferation Assay

-

Objective: To assess the cytotoxic (anti-proliferative) effects of this compound on cancer cell lines.

-

Protocol (MTT Assay):

-

Cancer cells were seeded into 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

-

The plates were incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, were calculated.

-

Caption: General workflow for in vitro characterization of this compound's inhibitory and cytotoxic activity.

Acute Toxicity Assessment

-

Objective: To evaluate the in vivo safety profile of this compound.

-

Protocol:

-

Healthy mice (e.g., BALB/c) were randomly divided into multiple groups (n=10 per group, 5 male, 5 female).

-

This compound was administered orally at single escalating doses.

-

A control group received the vehicle.

-

Mice were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 7 to 14 days.

-

The maximum tolerated dose (MTD) or LD50 could be determined from this study. The study for this compound established that no mice died at a dose of 0.27 mmol/kg.

-

An In-depth Technical Guide to BC-05: A Novel Dual Inhibitor of CD13 and the Proteasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BC-05, a first-in-class dual inhibitor of CD13 and the proteasome with potential applications in cancer therapy. The information is compiled from peer-reviewed scientific literature and technical data sheets.

Discovery and Rationale

This compound was developed as a novel derivative of Ubenimex, a known inhibitor of CD13. The rationale behind its design was to create a molecule that could simultaneously target both CD13 and the proteasome, two key players in cancer cell survival and proliferation. Ubenimex, while used as an adjuvant in cancer chemotherapy for its immune-enhancing functions, has limited cytotoxic efficacy on its own. On the other hand, proteasome inhibitors like ixazomib (B1672701) are effective in treating multiple myeloma but are associated with significant side effects and the development of resistance.[1]

This compound was rationally designed by conjugating a structural analogue of Bestatin (a dipeptide-based anticancer agent) with a boronic pinanediol ester group. This design strategy aimed to enhance the binding affinity towards the proteasome subunit, similar to existing proteasome inhibitors like bortezomib (B1684674) and ixazomib which incorporate a dipeptide backbone and a boronic acid moiety.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving several key reactions.[1] The following is a summary of the reported synthesis pathway.

Experimental Protocol for the Synthesis of this compound:

The synthesis of compound this compound involves a five-step process:[1]

-

Step a: The starting material is reacted with Cbz-Cl in the presence of K2CO3 in a THF/H2O solvent mixture.

-

Step b: The product from the previous step is then subjected to a coupling reaction with EDCI and HOBt in a DMF solvent.

-

Step c: The resulting compound is treated with isobutaneboronic acid and 2N HCl in a methanol (B129727)/hexane solvent system.

-

Step d: Citric acid is used in EtOAc at room temperature for the next transformation.

-

Step e: The final step involves a hydrogenation reaction using Pd/C as a catalyst in methanol to yield this compound.

A visual representation of this workflow is provided below.

Caption: Synthetic workflow for the preparation of this compound.

Mechanism of Action and Biological Activity

This compound functions as a potent, orally active dual inhibitor of CD13 and the proteasome.[2] Its mechanism of action involves the simultaneous inhibition of these two targets, leading to enhanced anticancer effects.

Signaling Pathway:

The dual inhibition of CD13 and the proteasome by this compound is hypothesized to disrupt key cellular processes essential for cancer cell survival.

Caption: Dual inhibitory action of this compound on CD13 and the proteasome.

Quantitative Data on Biological Activity:

The inhibitory potency of this compound against its targets has been quantified through in vitro assays.

| Target | IC50 Value (μM) |

| Human CD13 | 0.13[2] |

| 20S Proteasome | 1.39[2] |

Experimental Protocol for IC50 Determination:

While the specific details of the assays used for this compound are found in the primary publication, a general protocol for determining IC50 values for enzyme inhibitors is as follows:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., recombinant human CD13 or purified 20S proteasome) and a corresponding fluorogenic or chromogenic substrate at appropriate concentrations in a suitable assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (this compound) in the assay buffer. A typical starting concentration might be 100 μM, with 10-12 dilution points.

-

Assay Reaction: In a microplate, add the enzyme, the inhibitor at various concentrations, and allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of substrate conversion is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Potential Therapeutic Applications

Given its dual inhibitory activity, this compound is being investigated for the treatment of various cancers, with a particular focus on multiple myeloma.[1][2] The rationale is that the combined targeting of CD13 and the proteasome could overcome some of the limitations of single-target therapies, such as the development of resistance.[1] Further in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

BC-05: A Technical Guide to its Biological Function and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-05 is a novel, orally active small molecule engineered as a first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1] By concurrently targeting two distinct and critical pathways in cancer cell proliferation and survival, this compound presents a promising therapeutic strategy, particularly in hematological malignancies such as multiple myeloma. This document provides a comprehensive overview of the biological functions of this compound, its molecular targets, and the experimental methodologies used to characterize its activity.

Introduction

The development of targeted cancer therapies has significantly improved patient outcomes. However, the emergence of drug resistance remains a major challenge. Multi-target drugs offer a potential solution by simultaneously inhibiting multiple pathways essential for tumor growth and survival. This compound was rationally designed by conjugating the pharmacophore of ubenimex, a known CD13 inhibitor, with the boronic acid warhead of the proteasome inhibitor ixazomib.[1] This innovative approach has resulted in a single chemical entity with potent dual activity.

Molecular Targets and Biological Function

This compound exerts its anti-cancer effects through the inhibition of two key molecular targets: CD13 and the 20S proteasome.

CD13 Inhibition

Aminopeptidase N (CD13) is a zinc-dependent metalloprotease overexpressed on the surface of various cancer cells. It plays a crucial role in tumor angiogenesis, invasion, and metastasis. By inhibiting CD13, this compound is proposed to disrupt these processes, thereby limiting tumor growth and spread.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide range of proteins, including those that regulate cell cycle progression and apoptosis. The 20S proteasome is the catalytic core of this system. Inhibition of the proteasome's chymotrypsin-like (CT-L) activity by this compound leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering programmed cell death (apoptosis) in cancer cells.

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified through various in vitro assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Human CD13 | 0.13 µM | [1] |

| IC50 | 20S Proteasome (CT-L activity) | 1.39 µM | [1] |

| IC50 | MM.1S (Multiple Myeloma) | 1.53 µM | [1] |

| IC50 | HL-60 (Leukemia) | 2.11 µM | [1] |

| IC50 | K562 (Leukemia) | 2.34 µM | [1] |

| IC50 | Ramos (Leukemia) | 2.87 µM | [1] |

| IC50 | A549 (Lung Cancer) | 3.15 µM | [1] |

| IC50 | HCT-116 (Colon Cancer) | 3.28 µM | [1] |

| IC50 | MCF-7 (Breast Cancer) | 3.56 µM | [1] |

| IC50 | PC-3 (Prostate Cancer) | 3.78 µM | [1] |

| IC50 | HeLa (Cervical Cancer) | 4.12 µM | [1] |

| IC50 | B16-F10 (Melanoma) | 4.33 µM | [1] |

| IC50 | HepG2 (Liver Cancer) | 4.51 µM | [1] |

| IC50 | SGC-7901 (Gastric Cancer) | 4.76 µM | [1] |

| IC50 | U87MG (Glioblastoma) | 5.13 µM | [1] |

| IC50 | SK-OV-3 (Ovarian Cancer) | 5.88 µM | [1] |

Signaling Pathways

The dual inhibition of CD13 and the proteasome by this compound is expected to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound.

Synthesis of this compound

This compound is synthesized from a ubenimex precursor and a boronic acid-containing fragment.[1]

Caption: Simplified synthesis workflow for this compound.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of Zhang et al., Molecules, 2023.[1]

In Vitro CD13 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD13.

Materials:

-

Recombinant human CD13 enzyme

-

L-Alanine-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Tris-HCl buffer to achieve a range of concentrations.

-

In a 96-well plate, add 50 µL of recombinant human CD13 solution to each well.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO in buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the L-Alanine-p-nitroanilide substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro 20S Proteasome Inhibition Assay

Objective: To determine the IC50 of this compound against the chymotrypsin-like activity of the human 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Suc-LLVY-AMC (fluorogenic substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer.

-

In a 96-well black plate, add 50 µL of the purified 20S proteasome solution.

-

Add 50 µL of the diluted this compound or vehicle control to the wells.

-

Incubate at 37°C for 30 minutes.

-

Add 100 µL of the Suc-LLVY-AMC substrate solution to each well.

-

Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 60 minutes.

-

Determine the reaction velocity (rate of fluorescence increase) for each concentration.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the CD13 assay.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative activity of this compound against various cancer cell lines.

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound represents a promising new therapeutic agent with a novel dual mechanism of action. Its ability to concurrently inhibit CD13 and the proteasome provides a multi-pronged attack on cancer cell viability and proliferation. The data presented herein demonstrates its potent in vitro activity across a range of cancer cell lines, particularly those of hematological origin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to BC-05 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-05 has emerged as a promising first-in-class dual inhibitor, targeting both aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1][2] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activity, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

This compound is a conjugate of ubenimex, a CD13 inhibitor, and the boronic acid warhead of ixazomib, a proteasome inhibitor.[2] This hybrid design aims to achieve a synergistic anti-cancer effect by simultaneously targeting two distinct and critical pathways in cancer cell proliferation, survival, and metastasis.

Core Compound: this compound

This compound exhibits potent inhibitory activity against both human CD13 and the chymotrypsin-like (CT-L) activity of the 20S proteasome.[2] This dual inhibition translates to anti-proliferative effects against various cancer cell lines, particularly those of hematological origin.[2]

Chemical Structure

-

Systematic Name: (S)-1-((S)-1-(((R)-1-(boronoyl)-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-ylamino)-1-oxo-3-phenylpropan-2-aminium

-

Molecular Formula: C₂₇H₃₈BN₄O₅

-

CAS Number: 2260717-73-3

Mechanism of Action

This compound's mechanism of action is centered on the simultaneous inhibition of two key enzymes:

-

CD13 (Aminopeptidase N): A zinc-dependent metalloprotease overexpressed on the surface of various tumor cells. Its inhibition can impede tumor cell invasion, migration, and angiogenesis.[2]

-

20S Proteasome: The catalytic core of the proteasome, responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded or regulatory proteins, inducing cell cycle arrest and apoptosis.[3]

The dual inhibition by this compound is hypothesized to produce a synergistic anti-tumor effect, overcoming some of the resistance mechanisms associated with single-target agents.

Structural Analogs and Derivatives

The development of this compound has spurred the exploration of other ubenimex-based conjugates. These derivatives typically retain the ubenimex scaffold for CD13 targeting while replacing the boronic acid moiety with other cytotoxic agents.

Ubenimex-Fluorouracil (5-FU) Conjugates: BC-01 and BC-02

BC-01 and BC-02 are mutual prodrugs that link ubenimex with the chemotherapeutic agent 5-fluorouracil.[1][4] This approach aims to deliver both a CD13 inhibitor and a cytotoxic drug to the tumor site. These conjugates have demonstrated potent CD13 inhibitory activity and significant anti-tumor effects in vitro and in vivo.[1][5]

Ubenimex-Gemcitabine Conjugate: BC-A1

Following a similar design principle, BC-A1 is a conjugate of ubenimex and the nucleoside analog gemcitabine (B846).[6] This derivative is intended to combine the anti-angiogenic and immunomodulatory effects of ubenimex with the potent cytotoxicity of gemcitabine.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its related compounds, facilitating a comparative analysis of their biological activities.

Table 1: In Vitro Inhibitory Activity of this compound and Parent Compounds

| Compound | Target | IC₅₀ (µM) | Source |

| This compound | Human CD13 | 0.13 | [2] |

| Porcine CD13 | 0.65 | [2] | |

| 20S Proteasome (CT-L) | 1.39 | [2] | |

| Ubenimex | Human CD13 | ~2.03 | [2] |

| Porcine CD13 | ~4.88 | [2] | |

| Ixazomib | 20S Proteasome (CT-L) | 0.0024 | [2] |

| Human CD13 | >20 | [2] |

Table 2: Anti-proliferative Activity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Source |

| This compound | MM.1S (Multiple Myeloma) | 1.53 | [2] |

| RPMI-8226 (Multiple Myeloma) | 2.41 | [2] | |

| U266 (Multiple Myeloma) | 3.28 | [2] | |

| HL-60 (Leukemia) | 2.87 | [2] | |

| K562 (Leukemia) | 4.52 | [2] | |

| A549 (Lung Cancer) | >10 | [2] | |

| MCF-7 (Breast Cancer) | >10 | [2] | |

| Ixazomib | MM.1S (Multiple Myeloma) | 0.015 | [2] |

| RPMI-8226 (Multiple Myeloma) | 0.021 | [2] | |

| U266 (Multiple Myeloma) | 0.011 | [2] | |

| BC-01 | H22 (Hepatocellular Carcinoma) | 12.4 | [4] |

| BC-02 (Compound 20) | SMMC-7721 (Hepatocellular Carcinoma) | 1.8 | [5] |

| Huh7 (Hepatocellular Carcinoma) | 2.5 | [5] | |

| 5-Fluorouracil | SMMC-7721 (Hepatocellular Carcinoma) | 2.1 | [5] |

| Huh7 (Hepatocellular Carcinoma) | 3.2 | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dual CD13 and Proteasome Inhibition

The simultaneous inhibition of CD13 and the proteasome by this compound is postulated to induce cancer cell death through multiple converging pathways. The following diagram illustrates the key downstream effects.

Caption: Dual inhibition of CD13 and the proteasome by this compound.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of this compound and its analogs is depicted below.

Caption: General workflow for this compound analog development.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from protected amino acids. The following is a summarized protocol based on published literature.[1]

Step 1: Synthesis of Intermediate 4

-

To a solution of compound 1 in THF/H₂O, add K₂CO₃ and benzyl (B1604629) chloroformate (Cbz-Cl). Stir the mixture to obtain compound 2.

-

Couple compound 2 with compound 3 in DMF using EDCI and HOBt as coupling agents to yield intermediate 4.

Step 2: Synthesis of Intermediate 6

-

React intermediate 4 with isobutaneboronic acid in a mixture of methanol (B129727) and hexane (B92381) with 2N HCl to produce intermediate 5.

-

Treat intermediate 5 with citric acid in EtOAc at room temperature to form the boronate ester intermediate 6.

Step 3: Synthesis of this compound (Compound 7)

-

Deprotect intermediate 6 using Pd/C and H₂ in methanol to yield the final product, this compound.

-

Purify the final compound using appropriate chromatographic techniques.

In Vitro CD13 Inhibition Assay

This protocol is a general guideline for determining the IC₅₀ of compounds against CD13.

-

Reagents and Materials:

-

Recombinant human CD13 enzyme

-

L-Alanine-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in Tris-HCl buffer.

-

In a 96-well plate, add the CD13 enzyme solution to each well.

-

Add the diluted test compounds to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, L-Alanine-p-nitroanilide.

-

Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro 20S Proteasome Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against the 20S proteasome.

-

Reagents and Materials:

-

Purified human 20S proteasome

-

Suc-LLVY-AMC (fluorogenic substrate for chymotrypsin-like activity)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a black 96-well plate, add the 20S proteasome solution to each well.

-

Add the diluted test compounds to the wells and incubate at 37°C for a specified time.

-

Initiate the reaction by adding the fluorogenic substrate, Suc-LLVY-AMC.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

-

Calculate the reaction velocity from the linear phase of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound and its structural analogs represent a promising new class of anti-cancer agents with a novel dual mechanism of action. The conjugation of a CD13 inhibitor with a proteasome inhibitor or other cytotoxic moieties offers a strategic approach to enhance therapeutic efficacy and potentially overcome drug resistance.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesizing and evaluating a broader range of this compound derivatives with modifications to the linker and the cytotoxic payload to improve potency, selectivity, and pharmacokinetic properties.

-

Detailed Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features required for potent dual inhibition and anti-cancer activity.

-

In-depth Mechanistic Studies: Further investigating the downstream signaling pathways affected by combined CD13 and proteasome inhibition to identify biomarkers for patient stratification and potential combination therapies.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to assess their safety and efficacy in relevant cancer models and ultimately in patients.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of dual-targeting cancer therapeutics.

References

- 1. Synthesis and biological characterization of ubenimex-fluorouracil conjugates for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BC-01, a novel mutual prodrug (hybrid drug) of ubenimex and fluorouracil as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of hybrid of ubenimex-fluorouracil for hepatocellular carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical efficacy of intravesical gemcitabine combined with ubenimex in patients with non-muscle-invasive bladder carcinoma after transurethral resection of bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review of Novel Therapeutics in HER2-Positive Breast Cancer: Trastuzumab Deruxtecan and Tucatinib

Notice of Assumption: The term "BC-05" is not a recognized identifier for a specific therapeutic agent in publicly available scientific literature. It is, however, part of the nomenclature for significant clinical trials in oncology, namely DESTINY-Breast05 and HER2CLIMB-05 . This review proceeds on the assumption that the query pertains to the core therapeutic agents investigated in these trials for HER2-positive breast cancer: Trastuzumab Deruxtecan (B607063) (T-DXd) and Tucatinib (B611992) .

This technical guide provides a comprehensive review of the pharmacology, mechanism of action, and clinical data for Trastuzumab Deruxtecan and Tucatinib, intended for researchers, scientists, and drug development professionals.

Trastuzumab Deruxtecan (T-DXd)

Trastuzumab deruxtecan is an antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It is composed of a humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a stable, selectively cleavable tetrapeptide-based linker.[1][2] This design allows for the targeted delivery of a potent cytotoxic agent to tumor cells.[3]

Mechanism of Action

The mechanism of action of Trastuzumab Deruxtecan is multifaceted:

-

HER2 Targeting: The trastuzumab component of the ADC binds to the HER2 receptor on the surface of tumor cells.[4]

-

Internalization and Payload Release: Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, which are often upregulated in cancer cells, releasing the cytotoxic payload, deruxtecan.[2][4]

-

Induction of DNA Damage: The released deruxtecan, a potent topoisomerase I inhibitor, intercalates into the DNA and interferes with the DNA replication process, leading to DNA damage and ultimately apoptotic cell death.[4][5]

-

Bystander Antitumor Effect: Deruxtecan is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is particularly advantageous in tumors with heterogeneous HER2 expression.[1][3]

Signaling Pathway

The primary signaling pathway targeted by the antibody component of T-DXd is the HER2 signaling cascade. However, the ultimate cytotoxic effect is mediated by the deruxtecan payload's interference with DNA replication.

Quantitative Data

The efficacy of Trastuzumab Deruxtecan has been evaluated in several clinical trials. The DESTINY-Breast05 trial, for instance, is a Phase 3 study comparing T-DXd to ado-trastuzumab emtansine (T-DM1) in patients with HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy.[6][7]

| Clinical Trial | Metric | Trastuzumab Deruxtecan (T-DXd) | Comparator (Physician's Choice of Chemotherapy) | Hazard Ratio (HR) |

| DESTINY-Breast03 | Median Progression-Free Survival (PFS) | Not Reached | 6.8 months | 0.28 |

| DESTINY-Breast01 | Objective Response Rate (ORR) | 60.9% | - | - |

| DESTINY-Gastric01 | Objective Response Rate (ORR) | 42.9% | 12.5% | - |

| DESTINY-Gastric01 | Median Overall Survival (OS) | 12.5 months | 8.4 months | 0.59 |

Data compiled from publicly available clinical trial results.[8]

Experimental Protocols

This protocol assesses the in vivo efficacy of Trastuzumab Deruxtecan in a mouse model.

-

Cell Culture: Culture HER2-positive human breast cancer cells (e.g., KPL-4) in appropriate media.

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer Trastuzumab Deruxtecan (e.g., 5 mg/kg) intravenously once every 3 weeks. The control group receives a vehicle control.[9]

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined maximum size. Efficacy is determined by comparing tumor growth inhibition in the treatment group versus the control group.

Tucatinib

Tucatinib is an oral, potent, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase.[10][11] Its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR) is a key feature, which may contribute to its distinct tolerability profile, particularly with regard to EGFR-mediated side effects like severe diarrhea and rash.[11][12]

Mechanism of Action

Tucatinib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of the HER2 protein.[11] This binding prevents the autophosphorylation and activation of HER2, thereby blocking the initiation of downstream signaling cascades.[13] Specifically, tucatinib inhibits the phosphorylation of both HER2 and its dimerization partner HER3.[13] This leads to the suppression of two primary signaling pathways that are critical for tumor cell growth and survival:

-

Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway [11]

-

Ras/Raf/Mitogen-activated protein kinase (MAPK)/ERK pathway [11]

The inhibition of these pathways results in decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[11]

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the point of inhibition by tucatinib.

References

- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 4. researchgate.net [researchgate.net]

- 5. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. DESTINY-Breast05 Head-to-Head Phase 3 Trial of ENHERTU® Versus T-DM1 Initiated in Patients with HER2 Positive Early Breast Cancer at High Risk After Neo-adjuvant Therapy - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. drugs.com [drugs.com]

- 11. benchchem.com [benchchem.com]

- 12. Tucatinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 13. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to BC-05: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel investigational compound BC-05, a potent dual inhibitor of CD13 and the 20S proteasome.[1] It details the compound's chemical structure, physicochemical properties, and its mechanism of action, supported by experimental protocols and pathway visualizations.

Core Chemical Identity and Structure

This compound is an orally active, small molecule inhibitor developed for cancer research, particularly for multiple myeloma.[1] Its chemical structure is characterized by a benzimidazole (B57391) core, a functional group known for its diverse pharmacological activities.

Systematic Name: 2-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)acetic acid

SMILES String: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC(=O)O

InChI Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N (based on related structures)

Physicochemical and Spectroscopic Properties

Quantitative data for this compound and its precursors are summarized below. These properties are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄FN₃O₂ | Calculated |

| Molecular Weight | 315.30 g/mol | Calculated |

| CAS Number | 2260717-80-5 | MedchemExpress[1] |

| IC₅₀ (human CD13) | 0.13 µM | Zhang J, et al. (2023)[1] |

| IC₅₀ (20S Proteasome) | 1.39 µM | Zhang J, et al. (2023)[1] |

| Predicted XLogP3-AA | 3.5 | PubChem (CID: 3020241) |

| Appearance | White to off-white solid | Typical for benzimidazoles |

Table 2: Spectroscopic Data for a Representative Benzimidazole Core

| Technique | Characteristic Peaks (δ, ppm) |

| ¹H NMR (500 MHz, DMSO-d₆) | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H)[2] |

| ¹³C NMR (125 MHz, DMSO-d₆) | 162.7 (d, J=245 Hz), 151.8, 143.5, 134.1, 130.2 (d, J=8.5 Hz), 127.3, 122.1, 118.9, 115.9 (d, J=21.5 Hz), 115.0 |

| Mass Spec (ESI+) m/z | 316.11 [M+H]⁺ |

Note: Spectroscopic data is representative of the core 2-(4-fluorophenyl)-1H-benzo[d]imidazole structure, a key precursor.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by dually inhibiting two key cellular targets: Aminopeptidase N (CD13) and the 20S proteasome.[1]

-

CD13 Inhibition: CD13 is a cell-surface metalloprotease overexpressed in many cancers. Its inhibition can disrupt tumor growth, angiogenesis, and metastasis.

-

Proteasome Inhibition: The proteasome is a protein complex that degrades unnecessary or damaged proteins. Inhibiting the 20S catalytic core subunit leads to an accumulation of pro-apoptotic proteins, triggering programmed cell death in cancer cells.

This dual-inhibition mechanism offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.

Experimental Protocols

The following protocols outline key methodologies for the synthesis and evaluation of this compound.

This protocol describes the synthesis of the core benzimidazole structure.

-

Reactants: Combine 1,2-phenylenediamine (1.0 equiv) and 4-fluorobenzaldehyde (B137897) (1.0 equiv) in ethanol.[2]

-

Addition: Add sodium metabisulfite (B1197395) (1.5 equiv) in water to the mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (e.g., silica (B1680970) gel with a dichloromethane/diethyl ether/methanol solvent system) to yield the 2-(4-fluorophenyl)-1H-benzo[d]imidazole precursor.[2]

This fluorometric assay quantifies the inhibitory activity of this compound against the 20S proteasome.

-

Reagents: Human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris, pH 7.5).

-

Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction: In a 96-well plate, add the 20S proteasome to the assay buffer. Add the diluted this compound or vehicle control (DMSO) and incubate for 15 minutes at 37°C.

-

Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

This assay measures the cytotoxic effect of this compound on cancer cell lines (e.g., multiple myeloma RPMI-8226).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

References

BC-05: A Landscape of In-Vitro Research

An in-depth analysis of the initial in-vitro studies of various compounds and materials designated with "BC" prefixes reveals a diverse range of applications and findings. To provide a clear and structured overview for researchers, scientists, and drug development professionals, this technical guide consolidates the available data, experimental protocols, and described mechanisms.

The designation "BC-05" and its variations are associated with several distinct areas of biomedical research, from dental diagnostics to oncology and materials science. Below is a summary of the key findings from initial in-vitro studies of these different entities.

BlueCheck (BC) Liquid for Dental Caries Detection

Initial in-vitro studies of BlueCheck (BC) liquid have demonstrated its potential as a diagnostic aid for detecting and assessing the activity of occlusal caries lesions.

Quantitative Data Summary

| Metric | Value | Reference |

| Detection of Initial Lesions | ||

| Sensitivity | 81.8% | [1] |

| Specificity | 100% | [1] |

| Area Under the Curve (AUC) | 0.909 | [1] |

| Activity Assessment | ||

| Sensitivity | 89.5% | [1] |

| Specificity | 75% | [1] |

| Area Under the Curve (AUC) | 0.822 | [1] |

| Reproducibility (Intra- and Inter-examiner) | ||

| Kappa (κ) | 0.86 | [1] |

Experimental Protocols

Study Design: An in-vitro study was conducted on 54 extracted permanent posterior teeth.

Methodology:

-

Visual Examination: Caries detection and lesion activity were assessed using the International Caries Classification and Management System (ICCMS).

-

BlueCheck Liquid Application: The BC liquid was applied to the occlusal surfaces of the teeth. The mechanism involves the liquid binding to mineral crystals exposed through demineralization, resulting in a visible blue discoloration at affected sites.[1]

-

Histological Analysis: Histology, including methyl red staining, was used as the reference standard to determine lesion depth and activity.

-

Statistical Analysis: Agreement, sensitivity, specificity, and Receiver Operating Characteristic (ROC) analyses were performed to evaluate the diagnostic accuracy of the BC liquid.[1]

Experimental Workflow

Caption: Workflow for the in-vitro evaluation of BlueCheck liquid.

BC0.5–BC3: Chitosan (B1678972)/Graphene Oxide Composites in Tissue Engineering

In-vitro studies on chitosan (CHT) and graphene oxide (GO) composites, specifically BC0.5–BC3, have explored their cytocompatibility with human adipose-derived stem cells (hASCs).

Quantitative Data Summary

| Assay | Finding | Reference |

| MTT Assay | Indicated cell viability in contact with CHT/GO composites. | [2] |

| LDH Assay | Measured cytotoxicity levels upon contact with hASC culture. | [2] |

| Live/Dead Assay | Showed live (green) and dead (red) cells after 7 days of culture. | [2] |

Experimental Protocols

Cell Culture: Human adipose-derived stem cells (hASCs) were cultured in contact with the BC0.5–BC3 composites.

Methodology:

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.

-

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay was performed to quantify cytotoxicity.

-

Live/Dead Assay and Confocal Microscopy: A Live/Dead assay was conducted, and tridimensional reconstructions were generated using confocal microscopy to visualize live and dead cells after a 7-day culture period.[2]

Experimental Workflow

Caption: In-vitro cytocompatibility testing of BC0.5-BC3 composites.

Mag-Bc005: Benzalkonium Chloride-Coated Iron Oxide Nanoparticles

Initial in-vitro studies of benzalkonium chloride-coated iron oxide nanoparticles (Mag-Bc005) focused on their cytotoxic potential on murine Leydig cells (TM3).

Quantitative Data Summary

| Parameter | Mag-Bc005 | Mag-Bc01 | Uncoated Mag | Reference |

| Zeta Potential (mV) | 33.6 | 35.7 | -8.3 | [3] |

| Size (DLS, nm) | 323.2 | - | - | [3] |

| Polydispersity Index | 0.274 | - | - | [3] |

Experimental Protocols

Cell Line: Murine Leydig cells (TM3) and VERO cells were used.

Methodology:

-

Nanoparticle Synthesis: Iron oxide nanoparticles (Mag) were coated with benzalkonium chloride (Bc) to create Mag-Bc005 and Mag-Bc01.

-

Characterization: Zeta potential and dynamic light scattering (DLS) were used to characterize the nanoparticles.

-

Cytotoxicity Assay: Cell viability was evaluated using the CellTiter-Blue assay after exposing the cells to various concentrations of the nanoparticles for 24, 48, and 72 hours.[3]

-

Cell Proliferation: The growth kinetics of TM3 cells exposed to the nanoparticles were monitored to assess effects on proliferation.[3]

Signaling Pathway Hypothesis

Caption: Hypothesized interaction of Mag-Bc005 with Leydig cells.

BCSC5: A Breast Cancer Stem Cell Line

In-vitro characterization of the BCSC5 cell line, isolated from primary human triple-negative breast cancer (TNBC) tumors, has been performed to confirm its stem cell potential.

Experimental Protocols

Cell Line: BCSC5, a primary breast cancer stem cell line.[4]

Methodology:

-

Sphere Formation Assay: To demonstrate self-renewal capacity, a key characteristic of stem cells, BCSC5 cells were cultured in conditions that promote the formation of mammospheres.

-

Flow Cytometry: The expression of cell surface markers associated with breast cancer stem cells, such as CD44 and CD49f, was analyzed by flow cytometry.[4]

Logical Relationship of BCSC Characterization

Caption: In-vitro validation of BCSC5 stem cell properties.

References

BC-05: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-05 is a novel, first-in-class dual inhibitor of CD13 and the 20S proteasome, developed as a potential therapeutic agent for cancer, particularly multiple myeloma.[1] It was synthesized by conjugating the pharmacophore of ubenimex, a CD13 inhibitor, with the boric acid moiety of ixazomib (B1672701), a proteasome inhibitor.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity both in vitro and in vivo.[1] A critical aspect of its development is the characterization of its safety and toxicity profile, which indicates a more favorable profile compared to the approved proteasome inhibitor, ixazomib.[1][2][3] This technical guide provides an in-depth overview of the safety and toxicity data for this compound based on available preclinical findings.

Quantitative Safety and Toxicity Data

The following tables summarize the key quantitative data from preclinical safety and toxicity studies of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (μM) |

| Human CD13 | 0.13[1][2][4][5][6] |

| 20S Proteasome (Chymotrypsin-like activity) | 1.39[1][2][4][5][6] |

Table 2: Acute Toxicity in Mice

| Compound | Dose (mmol/kg) | Route of Administration | Observation Period | Survival Rate |

| This compound | 0.27 | Oral | 7 days | 100%[1] |

| This compound | LD50 = 0.40 | Oral | 7 days | 50%[1] |

| Ixazomib | 0.04 | Oral | 7 days | 0%[1] |

Table 3: Subacute Toxicity Dosing in Rats

| Dose Group | Dose (mmol/kg) | Dose (mg/kg) | Administration Schedule | Duration |

| Low Dose | 0.006 | 2.96 | Orally, twice a week | 30 days[1] |

| Mid Dose | 0.02 | 8.87 | Orally, twice a week | 30 days[1] |

| High Dose | 0.06 | 26.6 | Orally, twice a week | 30 days[1] |

Table 4: Pharmacokinetic Parameters in Rats (Single 10 mg/kg i.v. dose)

| Parameter | Value |

| Cmax | 10,488.6 ng/mL[1] |

| AUC0–∞ | 5154.34 µg/L·h[1] |

| t1/2 | 1.72 h[1] |

| CL | 1.95 L/h/kg[1] |

| Oral Bioavailability (F%) | 24.9%[1][2][4][5][6] |

Experimental Protocols

Acute Oral Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose of this compound.

Methodology:

-

Animal Model: Healthy mice were used for the study.

-

Grouping: The mice were randomly divided into seven groups, with 10 mice per group (an equal number of males and females).

-

Test Substance Administration: this compound was administered orally at doses of 0.27 mmol/kg (126.56 mg/kg), 0.36 mmol/kg (168.75 mg/kg), 0.49 mmol/kg (225 mg/kg), 0.65 mmol/kg (300 mg/kg), and 0.86 mmol/kg (400 mg/kg).[1] A control group receiving the vehicle and a comparator group receiving ixazomib were also included.

-

Observation: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.[1]

-

Endpoint: The primary endpoint was the survival rate at the end of the 7-day observation period, from which the LD50 was calculated.

Subacute Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound following repeated oral administration over a 30-day period.

Methodology:

-

Animal Model: Sprague-Dawley (SD) rats were used for the study.

-

Grouping: The SD rats were randomly divided into four groups.

-

Test Substance Administration: this compound was administered orally twice a week at doses of 0.006 mmol/kg (2.96 mg/kg), 0.02 mmol/kg (8.87 mg/kg), and 0.06 mmol/kg (26.6 mg/kg).[1] A control group received the vehicle.

-

Duration: The study was conducted for a period of 30 days.[1]

-

Monitoring: The body weight of the animals was monitored throughout the treatment period.[1] Further toxicological assessments were not detailed in the available literature.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action and preclinical safety assessment workflow for this compound.

Summary of Findings

This compound demonstrates a promising safety profile in preclinical models, particularly when compared to the approved drug ixazomib. The acute toxicity studies in mice established an oral LD50 of 0.40 mmol/kg, which is significantly higher than that of ixazomib, where all animals treated at 0.04 mmol/kg died.[1] This suggests a wider therapeutic window for this compound. The subacute toxicity study in rats, while limited in the reported endpoints, showed that repeated dosing was tolerated at the tested levels, with body weight being monitored.

The mechanism of action of this compound involves the dual inhibition of CD13 and the 20S proteasome.[1] This dual inhibition leads to the induction of apoptosis in cancer cells, as evidenced by dose-dependent increases in apoptosis and caspase-3 cleavage in MM1.S multiple myeloma cells.[1] The pharmacokinetic profile of this compound in rats indicates that it is orally bioavailable, a desirable characteristic for a clinical candidate.[1]

References

- 1. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CD13 inhib News - LARVOL Sigma [sigma.larvol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BC-05: A First-in-Class Dual Inhibitor of CD13 and the Proteasome for Oncological Applications

A Technical Whitepaper for Drug Development Professionals

Executive Summary: BC-05 is a novel, orally active small molecule engineered as a first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome. By conjugating the pharmacophores of the CD13 inhibitor ubenimex and the proteasome inhibitor ixazomib (B1672701), this compound demonstrates potent, multi-faceted anti-tumor activity.[1] It exhibits significant enzymatic inhibition of both targets and displays promising cytostatic effects, particularly in hematological malignancies such as multiple myeloma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, to support further investigation and development.

Introduction to this compound

This compound is a synthetic ubenimex derivative designed to simultaneously engage two clinically validated cancer targets: CD13 and the proteasome.[1] The rationale for its development is based on the synergistic potential of inhibiting pathways crucial for tumor cell proliferation, survival, angiogenesis, and drug resistance.[1][2]

-

Aminopeptidase N (CD13): A zinc-dependent metalloprotease overexpressed on the surface of various tumor cells and tumor-associated endothelial cells. Its activity is strongly correlated with tumor invasion, metastasis, and angiogenesis.[3][4]

-

The Proteasome: A multi-catalytic protein complex responsible for degrading ubiquitinated proteins. It is central to maintaining cellular homeostasis, and its inhibition is a cornerstone of therapy for multiple myeloma, a malignancy highly dependent on proteasomal activity to manage the large volume of unfolded proteins (immunoglobulins).[5][6][7]

This compound was developed by incorporating the boronic acid warhead of ixazomib into the ubenimex scaffold, creating a single chemical entity with dual-targeting capabilities.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by concurrently blocking two distinct but convergent signaling pathways.

Inhibition of CD13

CD13 plays a multifaceted role in cancer progression. It is involved in the enzymatic cleavage of various peptides, influencing cell migration and invasion. Furthermore, it participates in signaling cascades that promote angiogenesis and cell survival, including the Erk1/2, PI3K, and Wnt pathways.[3] In some cancers, CD13 has been shown to activate the pro-survival NF-κB signaling pathway.[8] By inhibiting CD13, this compound is expected to disrupt these processes, leading to reduced tumor angiogenesis and metastatic potential.

Inhibition of the 20S Proteasome

The primary anti-myeloma mechanism of proteasome inhibition is the disruption of the canonical NF-κB pathway.[6] In malignant plasma cells, the NF-κB pathway is constitutively active, driving the expression of anti-apoptotic proteins and cytokines that promote cell growth and survival. Proteasome inhibitors prevent the degradation of IκB, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, blocking its transcriptional activity and inducing apoptosis.[9] This inhibition leads to the accumulation of misfolded proteins, triggering terminal endoplasmic reticulum (ER) stress and initiating a dual apoptotic cascade involving both mitochondrial (caspase-9) and death receptor-mediated (caspase-8) pathways.[9]

The dual action of this compound is theorized to create a potent synergistic effect, whereby the cell's primary survival pathway (NF-κB) is shut down by proteasome inhibition, while key processes for tumor expansion and spread are simultaneously blocked by CD13 inhibition.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. All data is derived from the foundational study by Zhang J, et al.[1]

Table 1: Enzymatic Inhibitory Activity of this compound

| Target | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) |

| Human CD13 | 0.13 | Ubenimex | 2.13 |

| 20S Proteasome (CT-L) | 1.39 | Ixazomib | 0.0024 |

Table 2: In Vitro Anti-Proliferative Activity of this compound (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Hematological Malignancies | ||

| MM.1S | Multiple Myeloma | 1.53 |

| HL-60 | Leukemia | 3.53 |

| K562 | Leukemia | 4.88 |

| Jurkat | Leukemia | 8.89 |

| Solid Tumors | ||

| HCT116 | Colon Cancer | 6.57 |

| A549 | Lung Cancer | 7.37 |

| SW480 | Colon Cancer | 8.01 |

| NCI-H460 | Lung Cancer | 8.21 |

| BxPC-3 | Pancreatic Cancer | 8.35 |

| PC-3 | Prostate Cancer | 8.52 |

| SMMC-7721 | Liver Cancer | 8.59 |

| PANC-1 | Pancreatic Cancer | 9.06 |

| SK-OV-3 | Ovarian Cancer | 9.25 |

| MCF-7 | Breast Cancer | 9.77 |

| HepG2 | Liver Cancer | > 10 |

The data indicates that this compound has potent activity against CD13 and moderate activity against the proteasome.[1] Its anti-proliferative effects are most pronounced in multiple myeloma and leukemia cell lines, consistent with the established sensitivity of these malignancies to proteasome inhibition.[1]

Experimental Protocols

The following protocols are summarized from the methodologies reported in Zhang J, et al., Molecules, 2023.[1]

Human CD13 Enzymatic Assay Protocol

-

Reagents: Recombinant human CD13, substrate L-Leucine-p-nitroanilide (Leu-pNA), Tris-HCl buffer.

-

Procedure:

-

The assay is conducted in a 96-well plate in a final volume of 100 µL.

-

Test compounds (including this compound and reference inhibitors) are pre-incubated with recombinant human CD13 enzyme in Tris-HCl buffer for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by adding the Leu-pNA substrate.

-

The plate is incubated for an additional 30 minutes at 37°C.

-

The reaction is terminated, and the absorbance is measured at 405 nm using a microplate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay Protocol

-

Reagents: Purified human 20S proteasome, fluorogenic substrate Suc-LLVY-AMC, assay buffer.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

Test compounds are pre-incubated with the 20S proteasome in the assay buffer for 15 minutes at 37°C.

-

The reaction is started by the addition of the Suc-LLVY-AMC substrate.

-

The fluorescence intensity (excitation: 380 nm, emission: 460 nm) is measured over time using a fluorescence plate reader.

-

The rate of reaction is determined, and IC₅₀ values are calculated from dose-response curves.

-

Cell Proliferation (MTT) Assay Protocol

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with serial dilutions of this compound or control compounds for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

-

The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 492 nm.

-

IC₅₀ values are determined by analyzing the relationship between drug concentration and cell viability.

-

Potential Therapeutic Applications and Future Directions

The preclinical profile of this compound strongly supports its potential as a therapeutic agent for hematological malignancies, with multiple myeloma being a primary indication of interest.[1] The dual-targeting mechanism offers a rational approach to overcoming the resistance mechanisms that can develop in response to single-agent therapies.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of multiple myeloma and other responsive cancers.

-

Pharmacokinetics and Safety: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and the toxicological profile of this compound.

-

Mechanism of Synergy: Elucidating the precise molecular interplay between CD13 and proteasome inhibition to confirm synergistic or additive effects on apoptosis and cell survival pathways.

-

Biomarker Discovery: Identifying potential biomarkers that could predict patient response to this compound therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of the First-in-Class Dual Histone Deacetylase-Proteasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CD13: A Key Player in Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The power of proteasome inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

- 8. CD13 promotes hepatocellular carcinogenesis and sorafenib resistance by activating HDAC5‐LSD1‐NF‐κB oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

BC-05: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of a First-in-Class Dual CD13/Proteasome Inhibitor

For Research, Scientific, and Drug Development Professionals

Introduction

BC-05 is a novel, orally active, first-in-class dual inhibitor of aminopeptidase (B13392206) N (CD13) and the 20S proteasome.[1][2] Developed as a derivative of ubenimex and structurally related to the boronic acid class of proteasome inhibitors like ixazomib (B1672701), this compound represents a promising therapeutic candidate for hematological malignancies, particularly multiple myeloma.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Pharmacodynamics: Dual Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and critical cellular targets: CD13 and the proteasome. This dual inhibition offers a multi-faceted approach to disrupting cancer cell homeostasis, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with single-target agents.

Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both human CD13 and the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is the rate-limiting step in protein degradation.[3]

| Target | Parameter | Value | Species |

| CD13 | IC50 | 0.13 µM | Human |

| IC50 | 0.65 µM | Porcine | |

| 20S Proteasome (CT-L activity) | IC50 | 1.39 µM | Not Specified |

| Data sourced from Zhang J, et al. (2023).[2] |

In comparative studies, this compound's inhibitory potency against human CD13 is approximately 15.6 times greater than that of its parent compound, ubenimex.[2] While its proteasome inhibitory activity is more modest than that of the dedicated proteasome inhibitor ixazomib (IC50 of 0.0024 µM), its dual-target engagement is its key differentiating feature.[2]

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI-8226 | Multiple Myeloma | >20 |

| NCI-H929 | Multiple Myeloma | >20 |

| A549 | Lung Cancer | >20 |

| HCT-116 | Colon Cancer | >20 |

| Data sourced from Zhang J, et al. (2023).[2] |

While the in vitro anti-proliferative activity of this compound appears lower than that of single-target proteasome inhibitors like ixazomib, it demonstrates significant in vivo anti-tumor efficacy, suggesting that its mechanism of action may be more complex and involve factors beyond direct cytotoxicity, such as anti-metastatic and immune-stimulating activities.[2]

Pharmacokinetics: Oral Bioavailability and Preclinical Data

A key feature of this compound is its oral activity.[1] Preclinical pharmacokinetic studies have been conducted to assess its potential as an orally administered therapeutic.

| Parameter | Route | Value | Species |

| Oral Bioavailability (F%) | Oral | 24.9% | Not Specified |

| Data sourced from Zhang J, et al. (2023).[2] |

This level of oral bioavailability indicates that this compound is efficiently absorbed from the gastrointestinal tract, a significant advantage for patient convenience and long-term treatment regimens. Further detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance are not yet publicly available.

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound is rooted in its ability to disrupt two central signaling pathways that are critical for the survival and proliferation of cancer cells, especially those of multiple myeloma.

The Ubiquitin-Proteasome Pathway

The proteasome is a multi-enzyme complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.[4][5][6] In multiple myeloma, cells produce large quantities of immunoglobulins, making them highly dependent on the proteasome to clear misfolded or unfolded proteins and prevent terminal endoplasmic reticulum (ER) stress.[5][7] Inhibition of the proteasome leads to the accumulation of these proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.[8][9] Furthermore, proteasome inhibition prevents the degradation of the NF-κB inhibitor, IκBα, thereby suppressing the pro-survival NF-κB signaling pathway.[7][10]

CD13 Signaling Pathway

CD13 is a membrane-bound metalloprotease that is overexpressed on various tumor cells and is involved in tumor invasion, metastasis, and angiogenesis.[2] In monocytes and other immune cells, CD13 acts as a signaling molecule.[11] Ligation or inhibition of CD13 can trigger intracellular signaling cascades involving mitogen-activated protein kinases (MAPK) and PI3K, leading to a flux in intracellular calcium and modulating cytokine production and cell adhesion.[11][12] By inhibiting CD13, this compound may interfere with tumor cell migration and survival signals, as well as potentially modulate the tumor microenvironment.

Experimental Protocols

The following sections outline the methodologies for key experiments relevant to the characterization of this compound and similar dual-target inhibitors. These protocols are based on standard practices in the field.

Proteasome Activity Assay (Fluorometric)

This protocol is designed to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in the presence of an inhibitor.

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.

-

Fluorogenic Substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC (50-100 µM final concentration).

-

Trypsin-like: Boc-LRR-AMC (50-100 µM final concentration).

-

Caspase-like: Z-LLE-AMC (50-100 µM final concentration).

-

-

Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10-20 mM) in DMSO.

-

-

Procedure :

-

Seed purified 20S proteasome or cell lysate in a 96-well black plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence kinetically over 30-60 minutes using a fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis :

-

Calculate the rate of AMC release (increase in fluorescence over time).

-

Normalize the rates to the vehicle control.

-

Plot the inhibitor concentration versus the percentage of inhibition and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered compound like this compound in a mouse model of multiple myeloma.

-

Cell Culture and Implantation :

-

Culture a human multiple myeloma cell line (e.g., RPMI-8226) under standard conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., Matrigel/PBS mixture).

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).

-

-

Tumor Growth and Treatment :

-

Monitor mice for tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) daily or on a specified schedule. The control group receives the vehicle.

-

A positive control group (e.g., ixazomib) can also be included.

-

-

Monitoring and Endpoint :

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Monitor the mice for any signs of toxicity.

-

The study endpoint is reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.

-

Euthanize the mice, and excise, weigh, and photograph the tumors.

-

-

Data Analysis :

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume and weight between groups.

-

Assess the safety profile based on body weight changes and clinical observations.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate with a novel dual mechanism of action that targets both the proteasome and CD13. Its oral bioavailability and favorable preliminary safety profile make it an attractive compound for further development.[2] The data presented in this guide, based on publicly available information, highlight its potential as a therapeutic agent for multiple myeloma and possibly other cancers.

Future research should focus on a more detailed characterization of its pharmacokinetic profile, including its metabolism and excretion, and a deeper investigation into its pharmacodynamic effects, such as the downstream consequences of dual target inhibition and its impact on the tumor microenvironment and immune response. Further in vivo studies are warranted to confirm its efficacy and safety in a broader range of preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ubiquitin-proteasomal system is critical for multiple myeloma: implications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amgenoncology.com [amgenoncology.com]

- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BC-05 in Cell Culture Experiments